1,2,3,4-Tetrahydrocyclopenta[b]indole
Overview
Description
Tetrahydrocyclopent(b)indole, also known as 1,2,3,4-tetrahydrocyclopent[b]indole, is a heterocyclic compound with the molecular formula C11H11N. It is a bicyclic structure consisting of a cyclopentane ring fused to an indole moiety.
Mechanism of Action
Target of Action
Tetrahydrocyclopent(b)indole is a complex compound with a unique structure. It’s worth noting that indole compounds often interact with various proteins and enzymes, influencing numerous biological processes .
Mode of Action
It’s known that indole compounds can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the targets’ functions .
Biochemical Pathways
Indole compounds are known to be involved in a wide range of biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Biochemical Analysis
Biochemical Properties
Tetrahydrocyclopent(b)indole is involved in a variety of biochemical reactions. It undergoes reduction in the presence of palladium on carbon (Pd/C) and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopent[b]indole
Molecular Mechanism
It is known to undergo reduction in the presence of Pd/C and hydrogen gas
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrocyclopent(b)indole can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, 1,2,3,4-tetrahydrocyclopent[b]indole can be obtained by reducing indole in the presence of palladium on carbon (Pd/C) and hydrogen gas . Another method involves the cyclization of appropriate precursors under specific conditions to form the desired bicyclic structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of tetrahydrocyclopent(b)indole on a larger scale would likely involve optimizing the reduction and cyclization processes to ensure high yield and purity. This could include the use of advanced catalysts and controlled reaction environments to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocyclopent(b)indole undergoes various chemical reactions, including:
Reduction: It can be reduced in the presence of Pd/C and hydrogen gas to yield hexahydro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the aromatic ring positions.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Reagents such as dimethyl acetylenedicarboxylate can be used for substitution reactions, often in aqueous solvents.
Major Products Formed:
Reduction: Hexahydrocyclopent[b]indole derivatives.
Substitution: Lactones and diketones derived from the indole system.
Scientific Research Applications
Tetrahydrocyclopent(b)indole has several applications in scientific research:
Comparison with Similar Compounds
- 2,3-Trimethyleneindole
- Hexahydrocyclopent[b]indole
- Tetrahydrocarbazole
Comparison: Tetrahydrocyclopent(b)indole is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,12H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXFZHFEASSBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296917 | |
Record name | 1,2,3,4-tetrahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2047-91-8 | |
Record name | 1,2,3,4-Tetrahydrocyclopent[b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2047-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 112674 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002047918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2047-91-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-tetrahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydrocyclopent[b] indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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